1-(Chloromethoxy)-4-nitrobenzene

Übersicht

Beschreibung

1-(Chloromethoxy)-4-nitrobenzene is a useful research compound. Its molecular formula is C7H6ClNO3 and its molecular weight is 187.58 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1-(Chloromethoxy)-4-nitrobenzene, with the CAS number 14790-63-7, is a chemical compound that has garnered attention due to its potential biological activities and implications in toxicology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

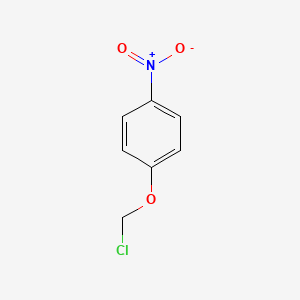

This compound is characterized by a nitro group (-NO2) and a chloromethoxy group (-OCH2Cl) attached to a benzene ring. The presence of these functional groups influences its reactivity and interaction with biological systems.

The biological activity of this compound primarily arises from its ability to undergo metabolic transformations in vivo. Key metabolic pathways include:

- Reduction of Nitro Group : The nitro group can be reduced to form amines, which are often more reactive and can interact with various biological macromolecules.

- Formation of Reactive Intermediates : Metabolites such as 4-chloroaniline are produced, which have been linked to toxicological effects such as methemoglobinemia and oxidative stress in cells .

Toxicological Studies

- Carcinogenicity : Long-term studies in rodents have indicated that exposure to this compound may increase the incidence of tumors, particularly vascular tumors in male and female mice . Although some studies reported no significant tumor incidence, the trend suggests potential carcinogenic properties at higher doses.

- Hematological Effects : Exposure has been associated with methemoglobinemia, where hemoglobin is modified to methemoglobin, reducing its oxygen-carrying capacity. This condition can lead to symptoms such as cyanosis (bluish discoloration of skin) and fatigue .

- Genotoxicity : In vitro studies have shown that this compound induces chromosomal aberrations and sister chromatid exchanges in mammalian cells. It has also produced DNA strand breaks, indicating potential genotoxic effects .

Case Study 1: Rodent Studies

In a study conducted by Weisburger et al., groups of male Charles River CD rats were administered varying concentrations of this compound mixed with their feed over an extended period (18 months). The study observed:

- Low-Dose Group : 2,000 ppm initially, reduced to 250 ppm due to toxicity signs.

- High-Dose Group : Started at 4,000 ppm and reduced to 500 ppm.

- Findings : Increased incidence of interstitial cell tumors in testes was noted among males at higher doses, although not statistically significant .

Case Study 2: In Vitro Genotoxicity Testing

A series of tests using Salmonella typhimurium demonstrated that this compound produced a significant increase in mutations in specific strains (TA1535). This indicates its potential as a mutagenic agent under certain conditions .

Summary of Biological Activity

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Synthesis

1-(Chloromethoxy)-4-nitrobenzene serves as a key intermediate in the synthesis of various pharmaceuticals. Notable applications include:

- Analgesics : It is used in the synthesis of phenacetin and acetaminophen, both widely used analgesics.

- Antimicrobial Agents : The compound is involved in producing dapsone, which is utilized in treating leprosy and other infections .

Agricultural Chemicals

The compound is a precursor for several pesticides, including:

- Parathion : An insecticide that has been widely used in agriculture.

- Methyl Parathion : Another pesticide derived from this compound that targets various pests .

Rubber and Plastics Industry

In the rubber industry, it is utilized to synthesize antioxidants like 4-nitrodiphenylamine, which help improve the durability and performance of rubber products .

Environmental and Safety Considerations

The environmental impact of this compound has been studied due to its potential toxicity. It has been classified as a probable human carcinogen based on animal studies showing increased tumor incidence . Therefore, its use requires careful handling and adherence to safety regulations to minimize exposure risks.

Case Study 1: Toxicological Assessment

A study conducted by Weisburger et al. (1978) examined the effects of dietary exposure to this compound in rats over 18 months. The results indicated that high doses led to significant health issues, including methemoglobinemia and potential tumor development in male rats . This study highlights the importance of understanding the compound's toxicological profile when considering its applications.

Case Study 2: Agricultural Impact

Research on the use of pesticides derived from this compound has shown effectiveness against various agricultural pests. However, concerns regarding their environmental persistence and potential bioaccumulation necessitate ongoing studies to evaluate their long-term impacts on ecosystems .

Eigenschaften

IUPAC Name |

1-(chloromethoxy)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c8-5-12-7-3-1-6(2-4-7)9(10)11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZTSFCVWZASDQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50706388 | |

| Record name | 1-(Chloromethoxy)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50706388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14790-63-7 | |

| Record name | 1-(Chloromethoxy)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50706388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.